1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring. The oxazole ring is known for its biological activity and is often found in various pharmacologically active compounds. The piperazine ring is a common structural motif in medicinal chemistry, frequently used to enhance the pharmacokinetic properties of drugs.
Vorbereitungsmethoden
The synthesis of 1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine typically involves the formation of the oxazole ring followed by the introduction of the piperazine moiety. One common synthetic route starts with the cyclization of a suitable precursor to form the oxazole ring. This is followed by the reaction with piperazine under appropriate conditions to yield the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Analyse Chemischer Reaktionen
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazole ring or the piperazine moiety.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine involves its interaction with specific molecular targets in the body. The oxazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes and reach its targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyclopropyl-1,2-oxazol-5-yl)piperazine can be compared with other oxazole and piperazine derivatives:
Oxazole Derivatives: Compounds like aleglitazar and mubritinib also contain the oxazole ring and exhibit significant biological activities.
Eigenschaften
Molekularformel |
C10H15N3O |
---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
3-cyclopropyl-5-piperazin-1-yl-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O/c1-2-8(1)9-7-10(14-12-9)13-5-3-11-4-6-13/h7-8,11H,1-6H2 |
InChI-Schlüssel |
IOLVDFHSZBQIGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NOC(=C2)N3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.